molecular formula C12H12N2 B091572 Biphenyl-2,4-ylenediamine CAS No. 16069-32-2

Biphenyl-2,4-ylenediamine

Cat. No.: B091572
CAS No.: 16069-32-2
M. Wt: 184.24 g/mol
InChI Key: AXTSDCSKRWMCRQ-UHFFFAOYSA-N
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Description

Biphenyl-2,4-ylenediamine is an organic compound with the molecular formula C12H12N2. It is a derivative of biphenyl, where two amino groups are attached to the 2nd and 4th positions of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-2,4-ylenediamine can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives. For instance, isopropyl nitrite can be used as a diazotizing reagent, and the reaction is catalyzed by copper chloride (CuCl) at room temperature . This method offers mild conditions and good yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale diazotization and coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps such as the preparation of diazonium salts, coupling with benzene derivatives, and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-2,4-ylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitro compounds (NO2) are used under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

Biphenyl-2,4-ylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic compounds and their reactivity.

    Biology: This compound is used in the development of various biochemical assays and as a precursor for biologically active molecules.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of biphenyl-2,4-ylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds or ionic interactions with target molecules, leading to changes in their activity or function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Biphenyl-4,4’-ylenediamine: Similar structure but with amino groups at the 4th and 4th positions.

    Benzidine: Another biphenyl derivative with amino groups at the 4th and 4th positions.

    2,2’-Diaminobiphenyl: Amino groups at the 2nd and 2nd positions.

Uniqueness: Biphenyl-2,4-ylenediamine is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

IUPAC Name

4-phenylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSDCSKRWMCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166969
Record name Biphenyl-2,4-ylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16069-32-2
Record name [1,1′-Biphenyl]-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16069-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl-2,4-ylenediamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenyl-2,4-ylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2,4-ylenediamine
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